molecular formula C10H11NO2 B8288177 alpha-Phenylamino-gamma-butyrolactone

alpha-Phenylamino-gamma-butyrolactone

Cat. No. B8288177
M. Wt: 177.20 g/mol
InChI Key: MHAKUEQWKCWLJY-UHFFFAOYSA-N
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Patent
US04165322

Procedure details

Frankel et al [Israel J. Chem. 1, 379-84 (1963)] found that carbonyl attack on, and resulting ring opening of, alpha-bromo-gamma-butyrolactone by aniline is favored over bromide displacement (alkylation) at high temperature (100° C. vs. 0° ). In Frankel, an excess of aniline was contacted with alpha-bromo-gamma-butyrolactone to give alpha-phenylamino-gamma-butyrolactone after aniline hydrobromide salt was removed. The alpha-phenylamino-gamma-butyrolactone was stirred with a 10% aqueous solution of sodium hydroxide resulting in hydrolysis or fission of the lactone ring to yield alpha-phenylamino-gamma-hydroxy butyranilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:9][CH:10]1[CH2:15][CH2:14][O:13][C:11]1=[O:12]>>[C:3]1([NH:2][CH:10]2[CH2:15][CH2:14][O:13][C:11]2=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[BrH:9].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)OCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1C(=O)OCC1
Name
Type
product
Smiles
Br.NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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